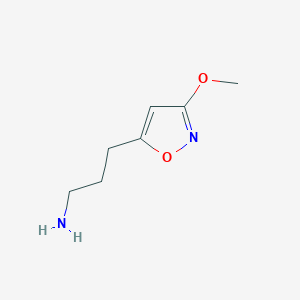
1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two hydroxyl groups and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and suitable protecting groups for the hydroxyl functionalities.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via selective oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Ethanone Moiety: The ethanone group is attached through acylation reactions, typically employing reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like chromium trioxide or nitric acid.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in aqueous base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- 1-(4-Acetyl-1-piperazinyl)-2-[(3R,4S)-3-{[5-(cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]ethanone
- 1-(4-Acetyl-1-piperazinyl)-2-[(3R,4S)-3-{[5-(cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]ethanone
Comparison: 1-((3R,4S)-3,4-Dihydroxypyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the ethanone moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-2-5(9)6(10)3-7/h5-6,9-10H,2-3H2,1H3/t5-,6+ |
Clave InChI |
AMZMDOVZRXIOIT-OLQVQODUSA-N |
SMILES isomérico |
CC(=O)N1C[C@H]([C@H](C1)O)O |
SMILES canónico |
CC(=O)N1CC(C(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)



![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)






